molecular formula C14H18N2O5 B12575634 2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione CAS No. 192715-15-4

2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione

Cat. No.: B12575634
CAS No.: 192715-15-4
M. Wt: 294.30 g/mol
InChI Key: FASOASAIPXJARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 40 bonds, including multiple aromatic and ether bonds, and features both aliphatic and aromatic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,14-Trioxa-5,11-diazabicyclo[1331]nonadeca-1(19),15,17-triene-4,12-dione typically involves multi-step organic reactionsCommon reagents used in the synthesis include aromatic amines, aliphatic ethers, and various catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the bicyclic structure while achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amide compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets and effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione shares similarities with other bicyclic compounds containing ether and amide functionalities.
  • Compounds like this compound are often compared based on their structural features and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of ether and amide functionalities within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

192715-15-4

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

2,8,14-trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione

InChI

InChI=1S/C14H18N2O5/c17-13-9-20-11-2-1-3-12(8-11)21-10-14(18)16-5-7-19-6-4-15-13/h1-3,8H,4-7,9-10H2,(H,15,17)(H,16,18)

InChI Key

FASOASAIPXJARO-UHFFFAOYSA-N

Canonical SMILES

C1COCCNC(=O)COC2=CC=CC(=C2)OCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.